molecular formula C15H11N3O B1669793 Daniquidone CAS No. 67199-66-0

Daniquidone

Cat. No.: B1669793
CAS No.: 67199-66-0
M. Wt: 249.27 g/mol
InChI Key: SRIOCKJKFXAKHK-UHFFFAOYSA-N
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Preparation Methods

Daniquidone can be synthesized through various synthetic routes. One common method involves the cyclization of 8-aminoisoindolo[1,2-b]quinazolin-12(10H)-one . The reaction conditions typically include the use of a suitable solvent and a catalyst to facilitate the cyclization process. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity .

Chemical Reactions Analysis

Daniquidone undergoes several types of chemical reactions, including:

Comparison with Similar Compounds

Daniquidone is similar to other topoisomerase inhibitors, such as doxorubicin and etoposide . this compound is unique in its structure as an indoloquinazoline derivative, which gives it distinct chemical and biological properties. Similar compounds include:

This compound’s unique structure and mechanism of action make it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

8-amino-10H-isoindolo[1,2-b]quinazolin-12-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O/c16-10-5-6-13-9(7-10)8-18-14(17-13)11-3-1-2-4-12(11)15(18)19/h1-7H,8,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRIOCKJKFXAKHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)N)N=C3N1C(=O)C4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3057802
Record name Daniquidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3057802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67199-66-0
Record name Batracylin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67199-66-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Daniquidone [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067199660
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Daniquidone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12804
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Daniquidone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=320846
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Daniquidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3057802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DANIQUIDONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E780TX33D2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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